(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
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Overview
Description
The compound “(3aS,4S,4’S,5’R,6R,6’R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6’-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2’-oxane]-3’,4’,5’,7-tetrol” is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core, introduction of amino and hydroxyl groups, and the formation of ether linkages. Common synthetic routes may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving dioxolane and pyran derivatives.
Introduction of amino groups: Amino groups can be introduced through reductive amination or nucleophilic substitution reactions.
Formation of ether linkages: Ether linkages can be formed through Williamson ether synthesis or other etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or sulfonates can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of amino groups would yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino and hydroxyl groups.
Medicine
In medicine, the compound may have potential as a drug candidate due to its multiple functional groups, which can interact with various biological targets.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other spirocyclic compounds with multiple functional groups, such as:
- Spiro[4.5]decane derivatives
- Spiro[4.6]undecane derivatives
- Spiro[5.5]dodecane derivatives
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H37N3O13 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18?,19-,20?/m0/s1 |
InChI Key |
GRRNUXAQVGOGFE-BXBXHBBISA-N |
Isomeric SMILES |
CN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N |
Canonical SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |
Origin of Product |
United States |
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